EZH2 Enzyme Inhibition: 5-Methoxyquinoline Derivative Outperforms 6-, 7-, and 8-Methoxy Regioisomers
In a systematic structure-activity relationship (SAR) study of quinoline-based EZH2 inhibitors, the 5-methoxy substituted derivative (compound 9a) demonstrated an IC₅₀ of 3.9 ± 1.3 μM against EZH2 [1]. In contrast, the 6-methoxy analog (9b) exhibited a significantly higher IC₅₀ of 14.0 ± 1.5 μM, representing an approximately 3.6-fold reduction in potency [1]. The 7-methoxy and 8-methoxy analogs (compounds 9c and 9d) showed minimal to no inhibitory activity at comparable concentrations [1].
| Evidence Dimension | EZH2 enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 3.9 ± 1.3 μM (compound 9a, 5-methoxy substituted) |
| Comparator Or Baseline | 14.0 ± 1.5 μM (compound 9b, 6-methoxy substituted); >50 μM or inactive (compounds 9c and 9d, 7-methoxy and 8-methoxy substituted) |
| Quantified Difference | ~3.6-fold lower IC₅₀ for 5-methoxy vs. 6-methoxy; near-complete loss of activity for 7-methoxy and 8-methoxy |
| Conditions | In vitro EZH2 enzyme inhibition assay; recombinant EZH2 complex; data from Table 3 in the primary study |
Why This Matters
The regiospecific activity difference dictates that only 5-methoxyquinoline-based scaffolds provide meaningful EZH2 inhibitory potency; substitution with the 6-, 7-, or 8-methoxy isomer will not yield comparable enzymatic activity and would confound SAR interpretation.
- [1] Xiang P, Jie H, Zhou Y, Yang B, Wang HJ, Hu J, Hu J, Yang SY, Zhao YL. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules. 2015;20(5):7620-7636. (See Table 3 for comparative IC₅₀ data) View Source
